

A Technical Guide to the Formation Constant of the Tetraamminecopper(II) Ion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

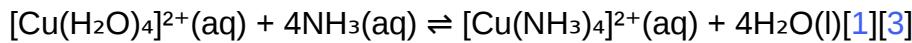
Compound Name: *Tetraamminecopper ion*

Cat. No.: *B106667*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the formation constant of the tetraamminecopper(II) ion, $[\text{Cu}(\text{NH}_3)_4]^{2+}$. It details the underlying chemical principles, presents quantitative thermodynamic data, and outlines the primary experimental protocols for the determination of this crucial value in coordination chemistry.

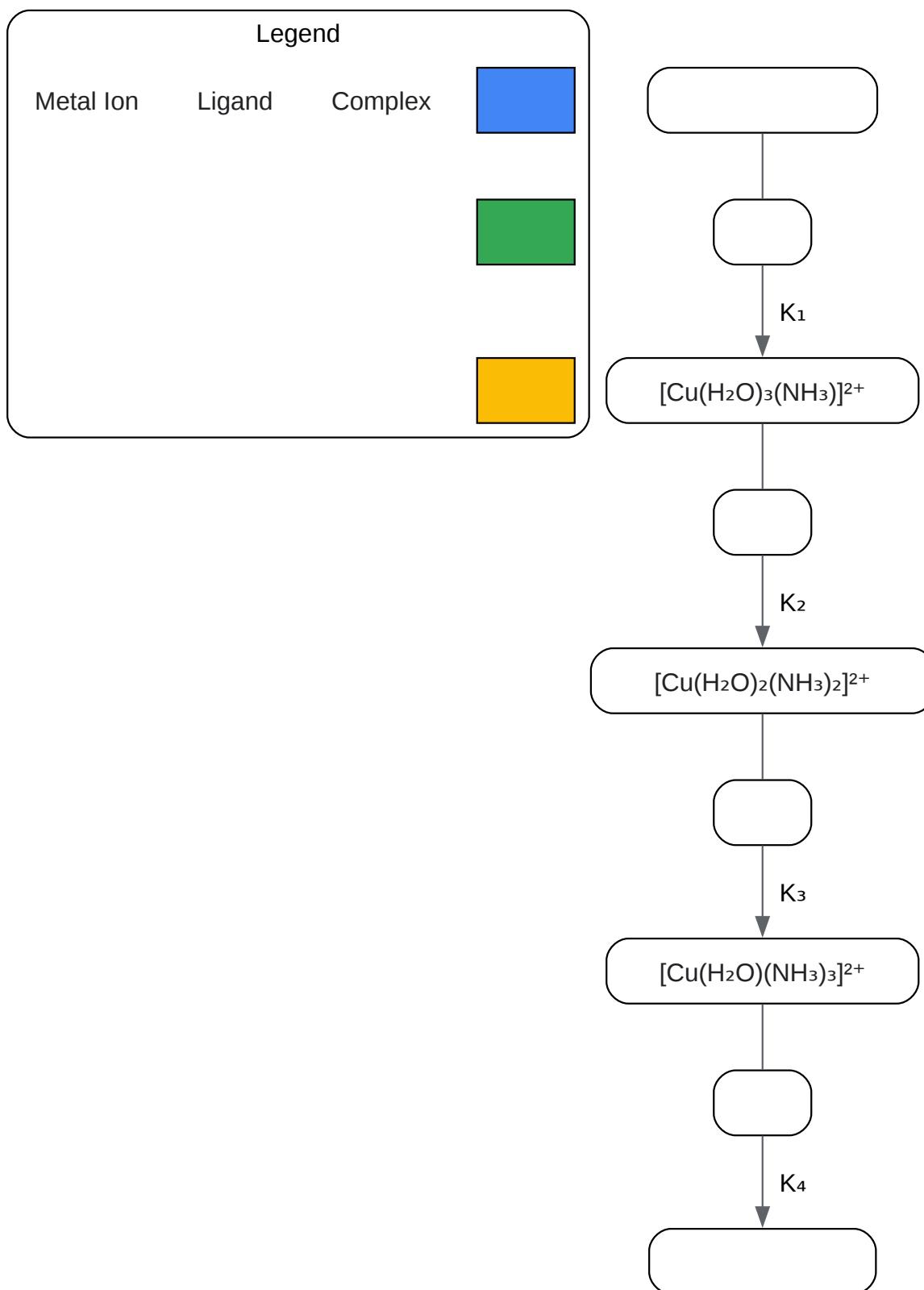

Introduction to the Formation Constant

In coordination chemistry, the formation constant (K_f), also known as the stability constant or association constant, quantifies the equilibrium of the formation of a complex ion in solution from its constituent metal ion and ligands.^{[1][2]} A large formation constant indicates a high concentration of the complex at equilibrium, signifying its stability.^{[1][3]} The tetraamminecopper(II) ion is a classic example of a coordination complex, renowned for its vibrant royal blue or deep blue-violet color, which forms when excess ammonia is added to a solution of copper(II) ions.^{[3][4]} Understanding its formation constant is fundamental for applications in analytical chemistry, process chemistry, and for modeling metal-ligand interactions in more complex systems.

Chemical Equilibrium of Tetraamminecopper(II) Formation

The formation of the tetraamminecopper(II) ion is not a single-step process. It involves the stepwise replacement of water molecules from the hydrated copper(II) ion, typically the tetraaquacopper(II) ion, $[\text{Cu}(\text{H}_2\text{O})_4]^{2+}$, by ammonia ligands.[1][4][5]

The overall reaction is represented as:


The equilibrium expression for this overall reaction gives the overall formation constant, β_4 (or K_f):

$$K_f = \beta_4 = (\frac{[\text{Cu}(\text{NH}_3)_4]^{2+}}{[\text{Cu}(\text{H}_2\text{O})_4]^{2+}[\text{NH}_3]^4})$$

The formation occurs in four distinct steps, each with its own stepwise formation constant (K_1 , K_2 , K_3 , K_4).[1][5]

- Step 1: $[\text{Cu}(\text{H}_2\text{O})_4]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{H}_2\text{O})_3(\text{NH}_3)]^{2+} + \text{H}_2\text{O}$, with $K_1 = (\frac{[\text{Cu}(\text{H}_2\text{O})_3(\text{NH}_3)]^{2+}}{[\text{Cu}(\text{H}_2\text{O})_4]^{2+}[\text{NH}_3]})[1][5]$
- Step 2: $[\text{Cu}(\text{H}_2\text{O})_3(\text{NH}_3)]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{H}_2\text{O})_2(\text{NH}_3)_2]^{2+} + \text{H}_2\text{O}$, with $K_2 = (\frac{[\text{Cu}(\text{H}_2\text{O})_2(\text{NH}_3)_2]^{2+}}{[\text{Cu}(\text{H}_2\text{O})_3(\text{NH}_3)]^{2+}[\text{NH}_3]})[1][5]$
- Step 3: $[\text{Cu}(\text{H}_2\text{O})_2(\text{NH}_3)_2]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{H}_2\text{O})(\text{NH}_3)_3]^{2+} + \text{H}_2\text{O}$, with $K_3 = (\frac{[\text{Cu}(\text{H}_2\text{O})(\text{NH}_3)_3]^{2+}}{[\text{Cu}(\text{H}_2\text{O})_2(\text{NH}_3)_2]^{2+}[\text{NH}_3]})[1][5]$
- Step 4: $[\text{Cu}(\text{H}_2\text{O})(\text{NH}_3)_3]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{NH}_3)_4]^{2+} + \text{H}_2\text{O}$, with $K_4 = (\frac{[\text{Cu}(\text{NH}_3)_4]^{2+}}{[\text{Cu}(\text{H}_2\text{O})(\text{NH}_3)_3]^{2+}[\text{NH}_3]})[1][5]$

The overall formation constant is the product of the stepwise constants: $\beta_4 = K_1 \times K_2 \times K_3 \times K_4$.[1][5]

[Click to download full resolution via product page](#)

Caption: Stepwise formation of the tetraamminecopper(II) ion.

Data Presentation: Formation Constants and Thermodynamic Data

The stability of the tetraamminecopper(II) complex is reflected in its large formation constant. The values are often expressed in logarithmic form ($\log K$ or $\log \beta$).

Table 1: Stepwise and Overall Formation Constants of Copper(II)-Ammine Complexes

Constant	Value	log K	Cumulative log β
K_1	1.9×10^4	4.28	$\log \beta_1 = 4.28$
K_2	3.9×10^3	3.59	$\log \beta_2 = 7.87$
K_3	1.0×10^3	3.00	$\log \beta_3 = 10.87$
K_4	1.5×10^2	2.18	$\log \beta_4 = 13.05$
$\beta_4 (K_f)$	1.1×10^{13}	13.05	

Note: Values are approximate and can vary slightly with experimental conditions (temperature, ionic strength). Data compiled from multiple sources.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Standard Gibbs Free Energy of Formation (ΔG°_f) at 25°C

Species	ΔG°_f (kJ/mol)
$\text{Cu}^{2+}(\text{aq})$	65.0
$\text{NH}_3(\text{aq})$	-16.5
$[\text{Cu}(\text{NH}_3)_4]^{2+}(\text{aq})$	-75.5

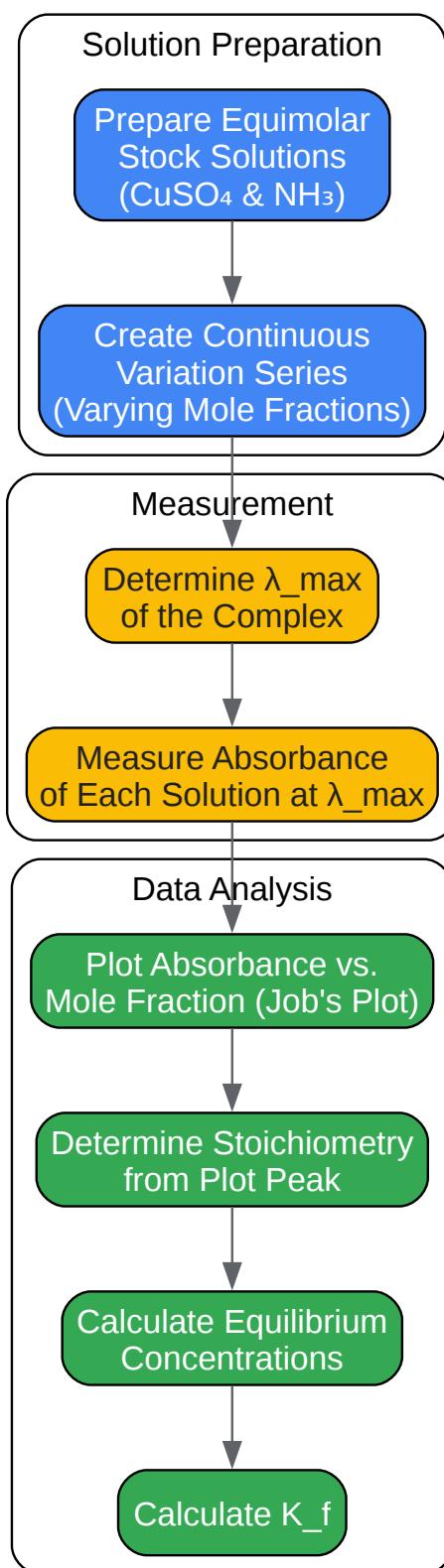
Data sourced from Gauth.[\[7\]](#)

From this data, the standard Gibbs free energy change for the overall formation reaction ($\Delta G^\circ_{\text{rxn}}$) can be calculated: $\Delta G^\circ_{\text{rxn}} = \Delta G^\circ_f([\text{Cu}(\text{NH}_3)_4]^{2+}) - [\Delta G^\circ_f(\text{Cu}^{2+}) + 4 \times \Delta G^\circ_f(\text{NH}_3)]$
 $\Delta G^\circ_{\text{rxn}} = -75.5 - [65.0 + 4 \times (-16.5)] = -74.5 \text{ kJ/mol.}$ [\[7\]](#) The negative value of $\Delta G^\circ_{\text{rxn}}$

indicates that the formation of the complex is a spontaneous process under standard conditions.

Experimental Protocols for Determining the Formation Constant

The most common methods for determining the formation constant of colored complexes like tetraamminecopper(II) are spectrophotometry and potentiometric (pH-metric) titration.[\[2\]](#)[\[8\]](#)


This method, also known as Job's Plot, is ideal for colored complexes.[\[9\]](#) It leverages the Beer-Lambert law, where the absorbance of the complex is directly proportional to its concentration. The experiment identifies the stoichiometry of the complex and provides data to calculate K_f .

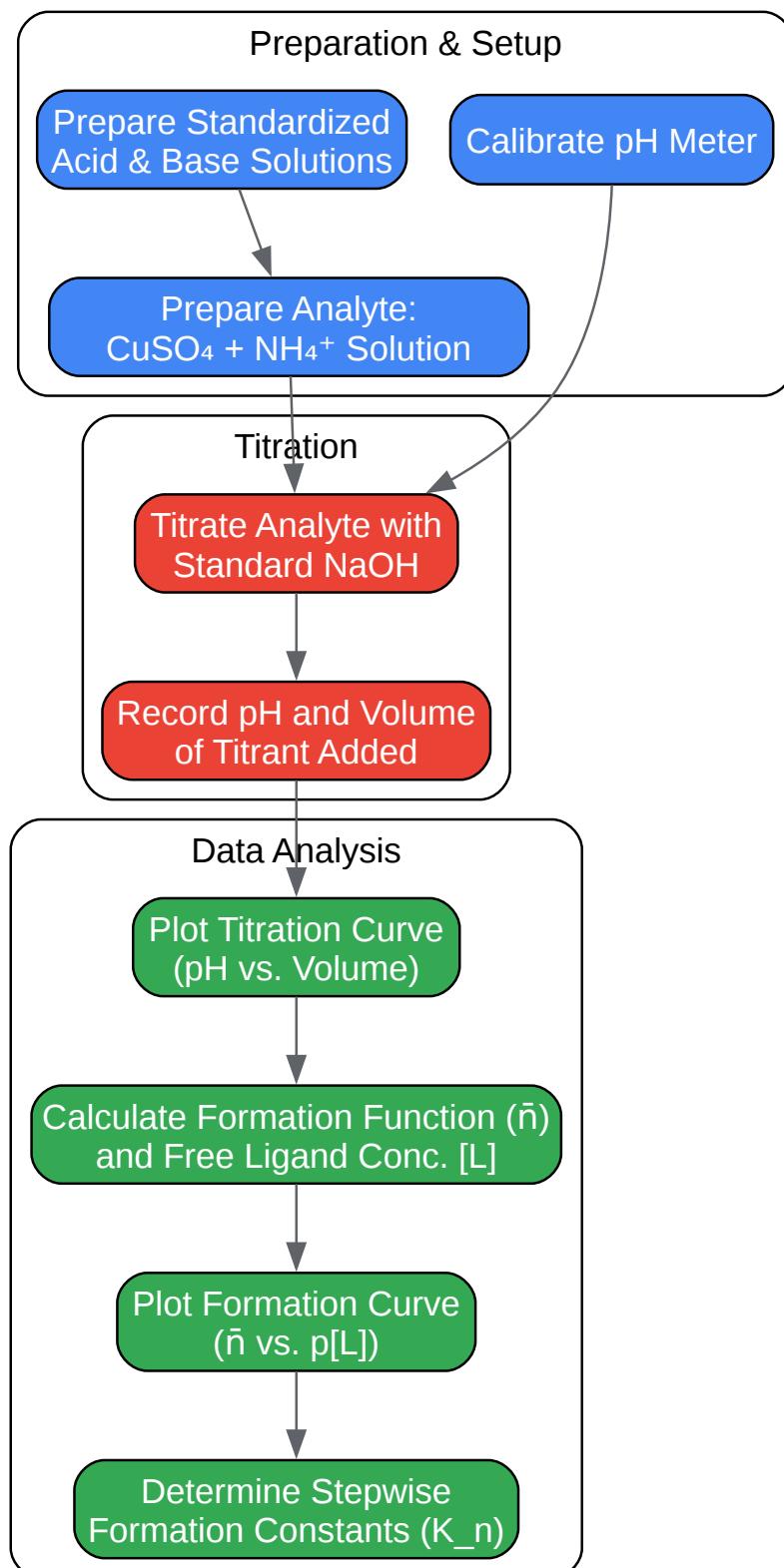
Detailed Methodology:

- Preparation of Solutions:
 - Prepare equimolar stock solutions of copper(II) sulfate (e.g., 0.1 M CuSO_4) and ammonia (e.g., 0.1 M NH_3).
- Continuous Variation Series:
 - Prepare a series of solutions in volumetric flasks, varying the mole fractions of the metal and ligand while keeping the total volume (e.g., 10 mL) and the total moles of reactants constant. For example:
 - Flask 1: 1 mL CuSO_4 , 9 mL NH_3
 - Flask 2: 2 mL CuSO_4 , 8 mL NH_3
 - ...
 - Flask 9: 9 mL CuSO_4 , 1 mL NH_3
 - Ensure each flask is diluted to the final volume with deionized water.
- Spectrophotometric Measurement:

- Determine the wavelength of maximum absorbance (λ_{max}) for the $[\text{Cu}(\text{NH}_3)_4]^{2+}$ complex by scanning the spectrum of one of the more intensely colored solutions (typically around 600-650 nm).^[4]
- Set the spectrophotometer to this λ_{max} .
- Measure the absorbance of each solution in the series, using a solution containing only CuSO_4 as the blank to correct for any absorbance from the hydrated copper ion.

- Data Analysis (Job's Plot):
 - Plot the measured absorbance versus the mole fraction of the ligand ($X_{\text{L}} = V_{\text{L}} / (V_{\text{M}} + V_{\text{L}})$).
 - The plot will show a peak at the mole fraction corresponding to the stoichiometry of the complex. For $[\text{Cu}(\text{NH}_3)_4]^{2+}$, the peak should occur at a mole fraction that indicates a 1:4 metal-to-ligand ratio.
- Calculation of K_f :
 - From the absorbance at the stoichiometric maximum, use the Beer-Lambert law ($A = \epsilon bc$) to calculate the equilibrium concentration of the complex, $[\text{ML}_n]$. The molar absorptivity (ϵ) must be determined separately or from the data.
 - Calculate the initial concentrations of the metal and ligand.
 - Use an ICE (Initial, Change, Equilibrium) table to determine the equilibrium concentrations of the free metal ion $[\text{M}]$ and free ligand $[\text{L}]$.
 - Substitute these equilibrium concentrations into the formation constant expression to calculate K_f .

[Click to download full resolution via product page](#)


Caption: Experimental workflow for spectrophotometric determination.

This method is based on the competition between the copper(II) ion and protons (H^+) for the ammonia ligand, which is a weak base.^{[8][10]} By monitoring the pH during a titration, the concentration of free ammonia can be determined, which allows for the calculation of the formation constants.

Detailed Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
 - Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
 - Prepare a solution containing known concentrations of copper(II) sulfate and ammonium nitrate (or by adding a known excess of HCl to an ammonia solution). The acid protonates the ammonia, preventing initial complex formation.
- Titration Procedure:
 - Calibrate a pH meter with standard buffer solutions.
 - Place the solution containing Cu^{2+} and NH_4^+ into a thermostated beaker.
 - Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added after each increment.
- Data Analysis (Bjerrum's Method):
 - Plot the titration curve (pH vs. volume of NaOH added).
 - From the titration data, calculate the average number of ligands attached per metal ion (\bar{n} , the formation function) and the concentration of the free ligand, $[L]$, at various points along the titration curve.
 - The calculation requires knowledge of the total concentrations of the metal, ligand, and acid, as well as the pK_a of the ammonium ion.
 - A formation curve is generated by plotting \bar{n} versus $-\log[L]$ (or $p[L]$).

- The stepwise formation constants can be determined from this curve. For example, the value of $p[L]$ at $\bar{n} = 0.5$ corresponds to $\log K_1$, at $\bar{n} = 1.5$ corresponds to $\log K_2$, and so on. More sophisticated software is often used for precise refinement of the constants from the raw titration data.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pH-metric titration.

Conclusion

The formation of the tetraamminecopper(II) ion is a thermodynamically favorable and stepwise process, resulting in a highly stable complex, as evidenced by its large overall formation constant ($\beta_4 \approx 10^{13}$). The quantitative determination of this constant and its stepwise components is crucial for a complete understanding of the system's behavior in solution. Robust experimental techniques, primarily spectrophotometry and potentiometry, provide reliable means to measure these values. The principles and protocols outlined in this guide are foundational for researchers in inorganic chemistry and can be adapted for studying a wide array of metal-ligand interactions, which is a cornerstone of bioinorganic chemistry and the rational design of metal-based therapeutics and diagnostic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved Equations for the stepwise conversion of | Chegg.com [chegg.com]
- 7. Solved: The following question refers to the formation the tetraamminecopper(II) complex ion: [Cu [Chemistry] [gauthmath.com]]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Formation Constant of the Tetraamminecopper(II) Ion]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b106667#formation-constant-of-tetraamminecopper-ii-ion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com